molecular formula C13H17N3O5S B3883695 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

Cat. No.: B3883695
M. Wt: 327.36 g/mol
InChI Key: ADWROWZTLWMSGW-LMEHAKNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a prop-2-en-1-yl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the prop-2-en-1-yl group, and the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(METHYL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
  • 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(ETHYL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

Uniqueness

The uniqueness of 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID lies in its specific functional groups and the resulting chemical and biological properties. The presence of the prop-2-en-1-yl group and the tert-butoxycarbonyl-protected amino group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(2Z)-2-[(2E)-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-5-6-16-10(19)8(7-9(17)18)22-11(16)14-15-12(20)21-13(2,3)4/h5,7H,1,6H2,2-4H3,(H,15,20)(H,17,18)/b8-7-,14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWROWZTLWMSGW-LMEHAKNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1N(C(=O)C(=CC(=O)O)S1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/1\N(C(=O)/C(=C/C(=O)O)/S1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 3
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 5
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

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